N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine
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Overview
Description
N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a chlorobenzyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with N-methylethane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-chlorobenzyl chloride+N-methylethane-1,2-diamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as toluene or dichloromethane can facilitate the reaction, and the product can be purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Azides or nitriles, depending on the nucleophile used.
Scientific Research Applications
N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The chlorobenzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the diamine backbone allows for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorobenzyl)-N1-isopropylethane-1,2-diamine
- N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine
- N1-(2-chlorobenzyl)-N1-propylethane-1,2-diamine
Uniqueness
N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its lipophilicity and binding affinity to hydrophobic targets, while the methylethane-1,2-diamine backbone provides flexibility and multiple interaction points.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N'-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-13(7-6-12)8-9-4-2-3-5-10(9)11/h2-5H,6-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXQRAWIAAAYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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